molecular formula C14H13N5O3 B15232688 3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B15232688
M. Wt: 299.28 g/mol
InChI Key: ULRIMJKYVRMKNN-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound that belongs to the class of pyrimidotriazine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group and a pyrimidotriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyaniline and 1,6-dimethyluracil.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic anhydride, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating and the use of a strong acid catalyst like sulfuric acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under optimized conditions to maximize yield and efficiency.

    Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets stringent quality standards.

    Quality Control: Rigorous quality control measures are implemented to monitor the purity, stability, and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous solution, potassium tert-butoxide in anhydrous conditions.

Major Products

Scientific Research Applications

3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell proliferation, survival, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
  • 3-(3-Ethoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
  • 3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of the methoxy group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C14H13N5O3/c1-18-13(20)10-12(16-14(18)21)19(2)17-11(15-10)8-5-4-6-9(7-8)22-3/h4-7H,1-3H3

InChI Key

ULRIMJKYVRMKNN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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